molecular formula C34H38N2O7 B12024964 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12024964
M. Wt: 586.7 g/mol
InChI Key: YDGIBFIRDKZEGB-NHQGMKOOSA-N
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Description

4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a molecular formula of C34H38N2O7 and a molecular weight of 586.691 g/mol This compound is known for its unique structural features, which include a pyrrol-2-one core, substituted with various functional groups such as benzyloxy, ethoxy, hydroxy, and morpholinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrol-2-one Core: This is typically achieved through a cyclization reaction involving a suitable precursor.

    Introduction of Substituents: The benzyloxy, ethoxy, hydroxy, and morpholinyl groups are introduced through various substitution reactions, often involving reagents such as benzyl bromide, ethyl iodide, and morpholine.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzyloxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyloxy or ethoxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating their activity.

    Signal Transduction Pathways: It may affect various intracellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and biological effects, making it a valuable compound for further research and development.

Properties

Molecular Formula

C34H38N2O7

Molecular Weight

586.7 g/mol

IUPAC Name

(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C34H38N2O7/c1-3-42-29-21-25(10-12-27(29)37)31-30(33(39)34(40)36(31)15-7-14-35-16-18-41-19-17-35)32(38)26-11-13-28(23(2)20-26)43-22-24-8-5-4-6-9-24/h4-6,8-13,20-21,31,37-38H,3,7,14-19,22H2,1-2H3/b32-30+

InChI Key

YDGIBFIRDKZEGB-NHQGMKOOSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2/C(=C(/C3=CC(=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CCCN5CCOCC5)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(C3=CC(=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C(=O)N2CCCN5CCOCC5)O

Origin of Product

United States

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